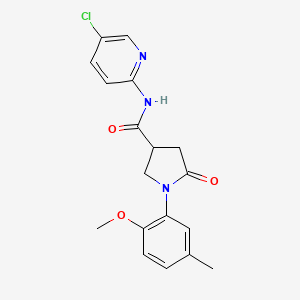![molecular formula C18H8Cl3NO2S B4839849 6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4839849.png)
6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Descripción general
Descripción
6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one, also known as DCTOC, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of coumarin derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is not fully understood, but it is believed to act through multiple pathways. 6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which contributes to its anti-inflammatory and antioxidant properties. 6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells, which suggests its potential use as an anticancer agent.
Biochemical and Physiological Effects:
6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. 6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has also been shown to induce cell death in cancer cells, which suggests its potential use as an anticancer agent. Additionally, 6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound, which allows for easy reproducibility and scalability. It has also been extensively studied, which provides a wealth of information on its properties and potential applications. However, 6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one also has limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, there is potential for the development of novel derivatives of 6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one with improved properties and efficacy.
Aplicaciones Científicas De Investigación
6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has also been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl3NO2S/c19-11-3-1-9(2-4-11)15-8-25-17(22-15)13-6-10-5-12(20)7-14(21)16(10)24-18(13)23/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKPRDKYSOMPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4839783.png)
![4-{[(2-oxocyclohexylidene)methyl]amino}benzenesulfonamide](/img/structure/B4839789.png)


![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B4839813.png)
![6-bromo-2-(3,4-dimethylphenyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4839819.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4839855.png)
![1-(2-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4839856.png)
![methyl 3-[2-(1-azepanyl)-2-oxoethyl]-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4839868.png)
![N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4839871.png)
![4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4839878.png)

![2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4839896.png)